3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazoloquinoline family, characterized by a fused heterocyclic core incorporating pyrazole, quinoline, and dioxolane moieties. Its synthesis likely follows pathways similar to related pyrazolo[4,3-c]quinolines, involving cyclization and substitution reactions starting from intermediates such as benzo[d][1,3]dioxol-5-ol (). Derivatives of this scaffold have shown cytotoxic activity against cancer cell lines, suggesting therapeutic relevance ().
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-8-benzyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O4/c1-2-4-15(5-3-1)11-28-12-18-24(16-6-7-20-21(8-16)30-13-29-20)26-27-25(18)17-9-22-23(10-19(17)28)32-14-31-22/h1-10,12H,11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGGGJAHZRPFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4C3=CN(C5=CC6=C(C=C54)OCO6)CC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article aims to compile and analyze the available research findings regarding its biological activity, particularly focusing on its anticancer, antibacterial, and antifungal properties.
Chemical Structure
The compound features a complex structure characterized by multiple fused rings and functional groups that contribute to its biological activities. The presence of the benzo[d][1,3]dioxole moiety is significant in enhancing the pharmacological profile of the compound.
Anticancer Activity
Recent studies have shown promising results regarding the anticancer properties of related compounds in the same chemical class. For instance:
- Case Study : A study on bis-benzo[d][1,3]dioxol-5-yl derivatives reported significant antitumor activity. The compound exhibited IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer), compared to doxorubicin's IC50 values of 7.46 µM, 8.29 µM, and 4.56 µM respectively . These results indicate that compounds with similar structures may also exhibit potent anticancer effects.
- Mechanism of Action : The anticancer mechanisms were explored through various assays including EGFR inhibition and apoptosis assessment via annexin V-FITC staining. The studies indicated that these compounds could induce cell cycle arrest and modulate mitochondrial apoptosis pathways by affecting proteins such as Bax and Bcl-2.
Antibacterial Activity
The antibacterial potential of compounds with similar dioxole structures has been well-documented:
- Research Findings : A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The findings indicated high antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 80 nM to 110 nM against Staphylococcus aureus and Sarcina species .
- Table of Antibacterial Activity :
| Compound | Bacteria Tested | MIC (nM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 80 |
| Compound B | Sarcina | 90 |
| Compound C | E. coli | 150 |
Antifungal Activity
Similar compounds have also shown antifungal properties:
Scientific Research Applications
Overview
The compound 3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its applications in various fields, particularly focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties.
Case Studies:
-
Study on Antibacterial Activity :
- A series of pyrazole derivatives were synthesized and tested against various bacterial strains. Compounds with electron-withdrawing groups showed enhanced activity against Gram-positive and Gram-negative bacteria, particularly Pseudomonas aeruginosa and Staphylococcus aureus .
- The presence of the benzo[d][1,3]dioxole group was found to enhance the antibacterial efficacy by increasing lipophilicity and membrane permeability.
- Fungal Inhibition :
Anticancer Potential
The compound has also been evaluated for its anticancer properties.
Research Findings:
-
Inhibition of Cancer Cell Proliferation :
- Studies have shown that compounds structurally related to this compound can inhibit the proliferation of various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells .
- Mechanistic studies indicated that these compounds induce apoptosis through the activation of caspase pathways.
- Synergistic Effects with Chemotherapeutics :
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in several studies.
Observations:
- Inhibition of Pro-inflammatory Cytokines :
- Animal Model Studies :
Summary Table of Applications
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The benzyl group at position 5 is critical for modulating lipophilicity and binding interactions. Fluorinated () or chlorinated () benzyl groups may enhance blood-brain barrier penetration, relevant for neurological targets.
- Methylenedioxyphenyl Group : The benzo[d][1,3]dioxol-5-yl moiety in the target compound and ’s derivative is associated with improved binding affinity to proteins like α-synuclein ().
- Synthetic Flexibility : Substituents at positions 3 and 8 can be tailored via alkylation or arylations, as demonstrated in multicomponent reactions ().
Functional Analogues with Benzo[d][1,3]dioxol-5-yl Moieties
Compounds featuring the benzo[d][1,3]dioxol-5-yl group but divergent core structures include:
Key Observations :
- α-Synuclein Targeting : The methylenedioxy group enhances selectivity for α-synuclein aggregates, as seen in ’s radiotracers (Kd < 1 nM).
- Cytotoxicity: Chromenone derivatives () exhibit IC₅₀ values in the micromolar range against MCF-7 and MDA-MB-231 cells, suggesting the target compound may share similar anticancer mechanisms.
Research Findings and Data Tables
Table 1: Binding Affinities of Selected Analogues
Table 2: Cytotoxic Activities of Chromenone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
